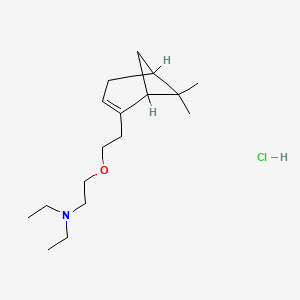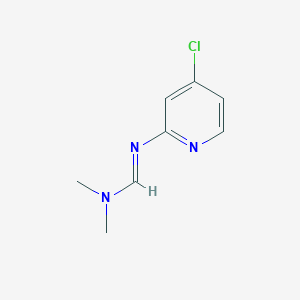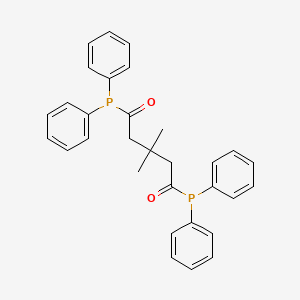
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is an organophosphorus compound with the molecular formula C29H30P2. This compound is known for its unique structure, which includes two diphenylphosphanyl groups attached to a dimethylpentane backbone. It is primarily used as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide. Another method includes the use of diphenylphosphine in the presence of caesium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
Applications De Recherche Scientifique
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems where phosphine ligands play a role in enzyme activity and protein interactions.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione exerts its effects involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,4-Bis(diphenylphosphino)butane
- 1,6-Bis(diphenylphosphino)hexane
- Bis(diphenylphosphino)acetylene
Uniqueness
1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis and coordination chemistry .
Propriétés
Numéro CAS |
89243-79-8 |
|---|---|
Formule moléculaire |
C31H30O2P2 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
1,5-bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione |
InChI |
InChI=1S/C31H30O2P2/c1-31(2,23-29(32)34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(33)35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
Clé InChI |
DWLXGPGTTGMNAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


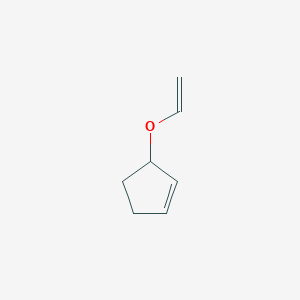
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
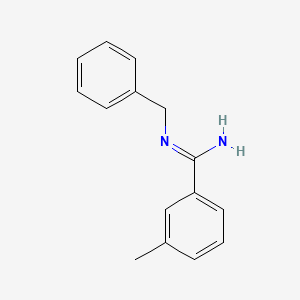
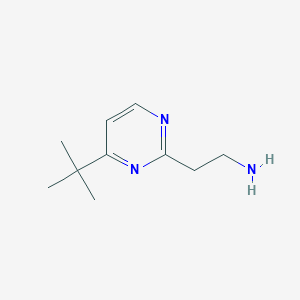
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
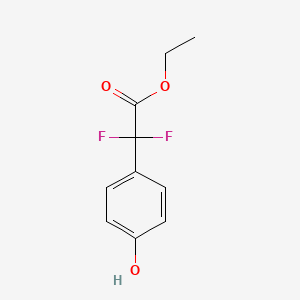
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
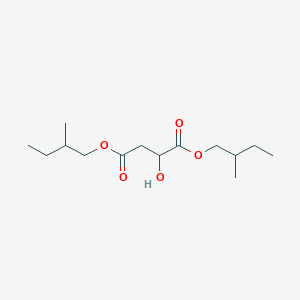
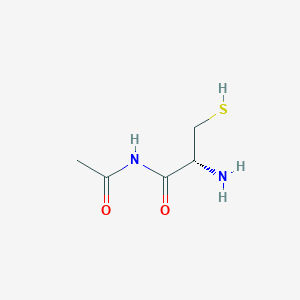
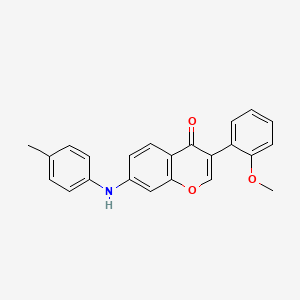

![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
